(2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
(2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines with thiosemicarbazide, followed by cyclization. The reaction conditions often include:
Solvents: Ethanol, methanol, or other suitable organic solvents.
Catalysts: Acidic or basic catalysts to facilitate the condensation and cyclization reactions.
Temperature: Reactions are usually carried out at elevated temperatures (e.g., 60-80°C) to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the imine group to form amines.
Substitution: Nucleophilic substitution reactions at the thiazolidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activities, such as antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of (2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broader class with diverse biological activities.
Benzylidene derivatives: Compounds with similar structural motifs.
Uniqueness
(2E,5E)-5-(3-ethoxy-4-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other thiazolidinones and related compounds.
Properties
Molecular Formula |
C19H18N2O3S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(5E)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S/c1-3-24-16-11-13(9-10-15(16)23-2)12-17-18(22)21-19(25-17)20-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,20,21,22)/b17-12+ |
InChI Key |
HYUCWEWKBSIAJS-SFQUDFHCSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC |
Origin of Product |
United States |
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